molecular formula C16H14N2O2 B13970086 4-(4-Cyanophenyl)-2-cyclopropyl-5-methyl-1h-pyrrole-3-carboxylic acid CAS No. 894074-70-5

4-(4-Cyanophenyl)-2-cyclopropyl-5-methyl-1h-pyrrole-3-carboxylic acid

Cat. No.: B13970086
CAS No.: 894074-70-5
M. Wt: 266.29 g/mol
InChI Key: RNJUZRHJURALFR-UHFFFAOYSA-N
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Description

4-(4-Cyanophenyl)-2-cyclopropyl-5-methyl-1h-pyrrole-3-carboxylic acid is a complex organic compound with a unique structure that includes a cyanophenyl group, a cyclopropyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyanophenyl)-2-cyclopropyl-5-methyl-1h-pyrrole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a suitable precursor to form the pyrrole ring, followed by the introduction of the cyanophenyl and cyclopropyl groups under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyanophenyl)-2-cyclopropyl-5-methyl-1h-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(4-Cyanophenyl)-2-cyclopropyl-5-methyl-1h-pyrrole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: It may be used in the study of biological pathways and interactions due to its unique structure.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Cyanophenyl)-2-cyclopropyl-5-methyl-1h-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives with different substituents, such as:

  • 4-Cyanophenylacetic acid
  • 4-Cyanophenylboronic acid
  • 4-Cyanophenyl isocyanate

Uniqueness

What sets 4-(4-Cyanophenyl)-2-cyclopropyl-5-methyl-1h-pyrrole-3-carboxylic acid apart is its combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

894074-70-5

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

4-(4-cyanophenyl)-2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C16H14N2O2/c1-9-13(11-4-2-10(8-17)3-5-11)14(16(19)20)15(18-9)12-6-7-12/h2-5,12,18H,6-7H2,1H3,(H,19,20)

InChI Key

RNJUZRHJURALFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2CC2)C(=O)O)C3=CC=C(C=C3)C#N

Origin of Product

United States

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